N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINE
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methoxydibenzofuran-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-23-20-9-15-14-4-2-3-5-17(14)26-19(15)10-16(20)22-11-13-6-7-18-21(8-13)25-12-24-18/h2-10,22H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSBZBAAEDRNAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole and dibenzofuran intermediates, followed by their coupling through amination reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzodioxole-Containing Amines
Compound 1: N-(1,3-Benzodioxol-5-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)amine
- Structure : Replaces the dibenzofuran group with a tetrahydrofuran (THF) ring.
- Key Differences: The THF substituent introduces a flexible, saturated oxygen-containing ring, reducing aromaticity compared to the rigid dibenzofuran in the target compound. Safety data classify this compound as an irritant (Xi hazard code) .
Compound 2: N-1,3-Benzodioxol-5-yl-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-amine
- Structure : Incorporates an imidazopyridine core with a 4-fluorophenyl group instead of dibenzofuran.
- Molecular Weight: 347.34 g/mol (C20H14FN3O2), significantly lighter than the target compound’s estimated higher mass due to the dibenzofuran system. Applications: Imidazopyridines are often explored for kinase inhibition, suggesting divergent therapeutic applications compared to the dibenzofuran-based target .
Role of Methoxy and Aromatic Substituents
Compound 3: N-[2-(3-Aminopropoxy)-5-(1H-indol-5-yl)benzyl]-N-(2-piperazin-1-ylethyl)amine
- Structure : Features a piperazine-ethylamine chain and indole substituent.
- Key Differences :
Compound 4: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Physicochemical and Functional Comparisons
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxydibenzofuran-3-yl)amine, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of N-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxydibenzofuran-3-yl)amine is , with a molecular weight of approximately 385.34 g/mol. Its structure features a benzodioxole moiety linked to a dibenzofuran component, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3O4 |
| Molecular Weight | 385.34 g/mol |
| InChI Key | ZFCKGGZZVGDQEZ-UHFFFAOYSA-N |
Antioxidant Properties
Research has indicated that compounds with benzodioxole structures often exhibit antioxidant properties due to their ability to scavenge free radicals. This is crucial in mitigating oxidative stress-related diseases. For instance, studies have shown that related compounds can reduce reactive oxygen species (ROS) in cellular models, suggesting that N-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxydibenzofuran-3-yl)amine may similarly contribute to oxidative stress reduction .
Anticancer Activity
The anticancer potential of benzodioxole derivatives has been documented in various studies. For example, compounds structurally similar to N-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxydibenzofuran-3-yl)amine have shown significant cytotoxic effects against several cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells while sparing normal cells .
Case Study:
In a recent study involving a series of benzodioxole derivatives, one compound exhibited an IC50 value of 26–65 µM against four different cancer cell lines, indicating promising anticancer activity . This suggests that N-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxydibenzofuran-3-yl)amine warrants further investigation for its potential therapeutic applications.
Enzyme Inhibition
Another notable biological activity is the inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. Compounds derived from benzodioxoles have been shown to inhibit α-amylase effectively, which may aid in managing diabetes by regulating blood glucose levels. For instance, one study reported IC50 values as low as 0.68 µM for related compounds . This activity could position N-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxydibenzofuran-3-yl)amine as a candidate for developing antidiabetic agents.
The mechanisms underlying the biological activities of N-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxydibenzofuran-3-yl)amine are multifaceted:
- Free Radical Scavenging: The presence of hydroxyl groups in the benzodioxole structure may facilitate the scavenging of free radicals.
- Apoptosis Induction: The compound may activate intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Enzyme Interaction: The structural features allow for binding interactions with α-amylase and possibly other enzymes involved in metabolic regulation.
Q & A
Q. What are the standard synthetic protocols for preparing N-(1,3-Benzodioxol-5-ylmethyl)-N-(2-Methoxydibenzo[b,d]furan-3-yl)amine?
- Methodology : A typical synthesis involves coupling a benzodioxol-5-ylmethylamine derivative with a substituted dibenzofuran precursor. For example, chloroform and triethylamine are used as solvents and bases, respectively, to facilitate nucleophilic substitution. Reaction conditions (room temperature, 18-hour stirring) are critical for achieving moderate yields (~65%) . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Q. How can structural characterization be performed for this compound?
- Methodology :
- X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve bond angles and torsional strain in the dibenzofuran moiety .
- NMR spectroscopy : Assign peaks using - and -NMR, focusing on the methoxy group (δ ~3.8 ppm) and benzodioxole protons (δ ~5.9–6.8 ppm) .
- Mass spectrometry : Confirm molecular weight via HRMS (e.g., ESI-TOF) with <2 ppm error .
Q. What solvents and storage conditions are optimal for handling this compound?
- Methodology :
- Solubility : Dissolves in chloroform, DCM, and DMSO; avoid aqueous buffers due to hydrolytic sensitivity .
- Storage : Store at 4°C under inert gas (argon) in amber vials to prevent oxidation. Monitor stability via TLC every 3 months .
Advanced Research Questions
Q. How can synthetic yield be improved for large-scale production?
- Methodology :
- Optimize stoichiometry: Use 1.2 equivalents of the dibenzofuran electrophile to drive the reaction to completion .
- Catalysis: Introduce DMAP (4-dimethylaminopyridine) to accelerate coupling steps, reducing reaction time from 48 to 24 hours .
- Solvent screening: Test polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine group .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodology :
- Comparative assays : Perform parallel in vitro testing (e.g., kinase inhibition assays) under standardized conditions (pH 7.4, 37°C) to control variables .
- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., cannabinoid receptors), identifying key binding residues (e.g., Ser530, Lys695) that explain activity discrepancies .
Q. How can the compound’s pharmacokinetic profile be enhanced?
- Methodology :
- Structural analogs : Modify the methoxy group to a trifluoromethyl group to improve metabolic stability (see Table 1) .
- Prodrug design : Introduce a phosphate ester at the benzodioxole methyl group for increased aqueous solubility and controlled release .
Methodological Recommendations
- Crystallography : Deposit structural data in the Cambridge Crystallographic Data Centre (CCDC) for peer validation .
- Data analysis : Use Gaussian 16 for DFT calculations to correlate electronic properties (HOMO-LUMO gaps) with reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
